molecular formula C8H9ClS B2861958 2-(2-Chlorophenyl)ethanethiol CAS No. 131911-21-2

2-(2-Chlorophenyl)ethanethiol

Cat. No. B2861958
CAS RN: 131911-21-2
M. Wt: 172.67
InChI Key: TZMSNXHKWBFVME-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenyl)ethanethiol” is a chemical compound with the molecular formula C8H9ClS and a molecular weight of 172.68 . It is also known by its IUPAC name, 2-(2-chlorophenyl)ethanethiol .


Synthesis Analysis

A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone has been proposed . This process involves the reduction of 2-CPNCH to norketamine using zinc powder and formic acid. Norketamine is then reacted with formaldehyde and formic acid to synthesize ketamine .


Chemical Reactions Analysis

In the context of ketamine synthesis, 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) is reduced to norketamine using zinc powder and formic acid. Norketamine is then methylated to synthesize ketamine .

Scientific Research Applications

Wine Quality Control

2-(2-Chlorophenyl)ethanethiol: plays a significant role in the wine industry, particularly in the quality control of wines. It is involved in the formation of aroma compounds that contribute to the sensory properties of wine . The compound’s presence can influence the antioxidant activity and phenolic concentration, which are critical factors in determining the wine’s overall quality and flavor profile .

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-(2-Chlorophenyl)ethanethiol have been synthesized and studied for their antiprotozoal activity. These derivatives show promise in treating infections caused by protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis . The structure-activity relationship (SAR) studies indicate that certain substitutions on the phenyl ring can significantly enhance antiprotozoal efficacy.

Food Safety Applications

The compound’s derivatives are being explored for their potential use in food safety applications. They are part of the development of three-dimensional electrochemical sensors that can detect components, additives, and emerging pollutants in food, thus ensuring compliance with food safety regulations .

Pharmacological Research

2-(2-Chlorophenyl)ethanethiol: and its derivatives are of interest in pharmacological research due to their diverse biological activities. They are being investigated for their potential therapeutic applications, including their role in the synthesis of bioactive compounds with antiviral, anti-inflammatory, and anticancer properties .

Biochemistry

In biochemistry, the compound is used to study the structure and function of complex biomacromolecules. It helps in characterizing the interactions and stability of proteins and DNA, which is essential for understanding various biological processes and disease mechanisms .

Fermentation Processes

Research into fermentation processes has highlighted the importance of compounds like 2-(2-Chlorophenyl)ethanethiol in the production of biohydrogen and other value-added products through microbial activity . The compound’s derivatives may influence the microbial ecology and efficiency of these bioprocesses.

Aroma and Palate Enhancement

In the wine industry, 2-(2-Chlorophenyl)ethanethiol derivatives are studied for their impact on the aroma and palate of wines. They are involved in the formation of volatile thiols that contribute to the ‘rose-like aroma’ and other complex flavor profiles in wines .

Antiprotozoal Activity Research

There is ongoing research into the antiprotozoal activity of 2-(2-Chlorophenyl)ethanethiol derivatives. These studies aim to develop new treatments for protozoal infections by synthesizing and analyzing various derivatives for their efficacy against specific protozoans .

Future Directions

The future directions for “2-(2-Chlorophenyl)ethanethiol” could involve further exploration of its potential uses in chemical synthesis, particularly in the context of pharmaceuticals. For example, its role in the synthesis of ketamine suggests potential applications in the development of anesthetics and other related drugs .

properties

IUPAC Name

2-(2-chlorophenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMSNXHKWBFVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCS)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)ethanethiol

CAS RN

131911-21-2
Record name 2-(2-chlorophenyl)ethane-1-thiol
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